2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile
Overview
Description
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a chlorinated phenyl ring, a nitrile group, and a thiopropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out using thionyl chloride (SOCl₂) under reflux conditions.
Nitrile Formation: The next step involves the introduction of the nitrile group. This can be achieved by reacting the sulfonyl chloride intermediate with a suitable nitrile source, such as sodium cyanide (NaCN), under basic conditions.
Thiopropene Backbone Construction: The final step involves the formation of the thiopropene backbone. This can be accomplished through a Michael addition reaction, where the nitrile intermediate is reacted with 3,3-dimethyl-2-butanone in the presence of a base like potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of the sulfonyl and nitrile groups makes it a candidate for enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile depends on its application. In biological systems, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Pathway Modulation: It may interact with cellular signaling pathways, altering the expression of genes and proteins involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: Shares the sulfonyl chloride group but lacks the nitrile and thiopropene components.
3,3-Dimethyl-2-butanone: Contains the thiopropene backbone but lacks the sulfonyl and nitrile groups.
Benzonitrile: Contains the nitrile group but lacks the sulfonyl and thiopropene components.
Uniqueness
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new uses for this intriguing compound.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S3/c1-16-11(17-2)10(7-13)18(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYSUGVEOXARQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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